![molecular formula C21H20N4O5S B2410225 2-((1-(furan-2-ylmethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-nitrophenyl)acetamide CAS No. 899957-69-8](/img/structure/B2410225.png)
2-((1-(furan-2-ylmethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-nitrophenyl)acetamide
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Description
2-((1-(furan-2-ylmethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C21H20N4O5S and its molecular weight is 440.47. The purity is usually 95%.
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Scientific Research Applications
Analgesic and Anti-inflammatory Applications
- Compounds synthesized from similar structures have shown promising analgesic and anti-inflammatory activities. For instance, a compound named 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide exhibited potent analgesic and anti-inflammatory effects (Alagarsamy et al., 2015).
- Other quinazolinone derivatives have also demonstrated significant anti-inflammatory activity in various studies (Rajasekaran et al., 2011).
Anticancer Activity
- Certain derivatives of this chemical structure have shown anticancer activity. For example, compounds synthesized from 2-cyano- N -furan-2-ylmethyl-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide demonstrated cytotoxic effects against leukemia cell lines (Horishny et al., 2021).
Bioreductively Activated Pro-drug System
- Nitrofuranylmethyl derivatives of anticancer drugs, which are similar in structure, have potential applications as pro-drugs for selective release of therapeutic drugs in hypoxic solid tumors (Berry et al., 1997).
Antimicrobial and Antifungal Activities
- Some derivatives with similar structures possess antimicrobial and antifungal properties, making them candidates for further biological screening (Gul et al., 2017).
Antimalarial Activity
- Derivatives like 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols related to this chemical structure have shown antimalarial potency against Plasmodium berghei in mice (Werbel et al., 1986).
properties
IUPAC Name |
2-[[1-(furan-2-ylmethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(3-nitrophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5S/c26-19(22-14-5-3-6-15(11-14)25(28)29)13-31-20-17-8-1-2-9-18(17)24(21(27)23-20)12-16-7-4-10-30-16/h3-7,10-11H,1-2,8-9,12-13H2,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFGWHGKTORLHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CC3=CC=CO3)SCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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